molecular formula C4H8BrF B1330374 1-Bromo-2-fluorobutane CAS No. 1871-73-4

1-Bromo-2-fluorobutane

Cat. No. B1330374
CAS RN: 1871-73-4
M. Wt: 155.01 g/mol
InChI Key: BMJVYLYFMNOKCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-bromobutane, a related compound, has been achieved through various methods. One approach involves the reaction of n-butyl alcohol with red phosphorus and liquid bromine using sulfuric acid as a catalyst, which yielded a high separated yield of up to 83% under optimal conditions . Another method for synthesizing 1-bromobutane is the continuous-flow, gas phase synthesis starting from 1-butanol and aqueous hydrobromic acid over silica-supported quaternary phosphonium salt, which allowed high reaction selectivity without transposition products .

Molecular Structure Analysis

The molecular structure of 1-bromobutane has been studied using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, revealing the presence of multiple conformers such as aa, ag, and ga, which are the most stable forms . Although this study is specific to 1-bromobutane, it suggests that 1-Bromo-2-fluorobutane may also exhibit conformational isomerism due to the presence of halogen atoms that can influence the molecule's geometry.

Chemical Reactions Analysis

1-Bromobutane can participate in various chemical reactions. For instance, it can react with alcohols to give a mixture of esters of α-alkoxy- and α-bromo-hexafluorobutyric acids, with the content of the latter increasing with the bulk of the nucleophilic agent . The copolymerization of brominated monomers with other compounds, such as vinylidene fluoride, has also been explored, leading to the synthesis of bromo-containing poly(vinylidene fluoride)s .

Physical and Chemical Properties Analysis

The surface behavior of 1-bromobutane with isomeric butanol mixtures has been studied, with surface tensions measured across a range of temperatures. This study provided insights into the thermodynamic properties of surface formation, including excess surface compositions and excess properties . The physical properties of 1-bromobutane, such as rotational constants, nuclear quadrupole constants, and dipole moments, have been determined through microwave spectroscopy .

Scientific Research Applications

Optical Rotation and Atomic Dimension Studies

1-Bromo-2-fluorobutane has been used in studies examining optical rotation and atomic dimensions. For example, the optical rotation, specific gravity, refractive index, and boiling point of various halogeno-derivatives, including 1-bromo-2-fluorobutane, have been determined. This research aids in understanding molecular rotations and atomic radii differences among halogen compounds (Brauns, 1937).

Fluorination of Halogeno Alcohols

Research has explored the fluorination of halogeno alcohols using 1-bromo-2-fluorobutane. This compound was obtained from the reaction of certain alcohols and halides, providing insights into the synthesis of various aliphatic and aromatic halogeno alcohols (Watanabe et al., 1986).

Thermo-Stability Studies

The thermo-stability of 1-bromo-2-fluorobutane and its derivatives has been investigated through gas chromatography. This research is crucial for understanding the decomposition patterns and thermal stability of these compounds at various temperatures (Luo Yunjun, 2005).

Synthesis of Amino Acids

1-Bromo-2-fluorobutane has been used in the stereoselective synthesis of γ- and δ-fluoro-α-amino acids. This process involves diastereoselective alkylation and deprotection steps, contributing significantly to the field of amino acid synthesis and pharmaceutical research (Kröger & Haufe, 1997).

Free Radical Halogenation Studies

This compound has also been involved in studies on free radical halogenation, particularly in reactions without the exchange of the 1-halo atom. Such research provides valuable insights into the chemistry of halogenation and the production of mixed-halo substituted compounds (Perkins & Pincock, 1978).

Synthesis and Co-telomerization

1-Bromo-2-fluorobutane has played a role in the synthesis and co-telomerization of various bromo- and chloroheptafluoro-1,2-epoxybutanes. This research is important for the development of polymers and materials science (Ito et al., 1979).

Sorting of Haloalkane Isomers

Research has been conducted on the sorting of haloalkane isomers using solids that adsorb1-bromo-2-fluorobutane from mixtures with high selectivity. This study provides a novel approach for the separation of isomers, which is a significant challenge in industrial applications (Wu et al., 2022).

NMR Studies and Rotational Isomerism

1-Bromo-2-fluorobutane has been used in NMR studies to understand rotational isomerism in fluoroacetones. This research contributes to the knowledge of molecular structure and dynamics, offering valuable insights for the field of organic chemistry (Shapiro et al., 1973).

Chirality Probes in Synthesis

In the synthesis of pseudotetrahedral polyhaloadamantanes, 1-bromo-2-fluorobutane has been utilized as a chirality probe. This research enhances understanding of molecular chirality and stereoisomerism, which is crucial for the development of chiral drugs and materials (Schreiner et al., 2002).

Gas-Phase Bromination Studies

Studies have investigated the gas-phase bromination of halogenocyclohexanes and halogenocyclopentanes, involving 1-bromo-2-fluorobutane. This research provides insights into the mechanism of bromination in different phases, important for understanding chemical reactions in gaseous states (Ashton et al., 1973).

Electrooxidation in Liquid Hydrogen Fluoride

Research on the electrooxidation of bromoalkanes, including 1-bromo-2-fluorobutane, in liquid hydrogen fluoride has been conducted. This study focuses on the selective displacement of bromine by fluorine, contributing to the understanding of electrophilic carbon ions and the synthesis of alkyl fluorides (Badoz-lambling et al., 1979).

Catalytic Dehydrohalogenation Studies

1-Bromo-2-fluorobutane has been part of catalytic dehydrohalogenation studies using various metal halide clusters. These studies are significant for the field of catalysis and the development of new methods for producing alkenes and hydrocarbons (Kamiguchi et al., 2003).

Vibration Spectra and Rotational Isomerism

The compound has been used in the analysis of vibration spectra and rotational isomerism in chain molecules. Understanding these aspects is vital for the study of molecular dynamics and structure in organic chemistry (Ogawa et al., 1978).

Fluorescent Probe Development

1-Bromo-2-fluorobutane has been incorporated in the development of an ICT-based fluorescent probe for measuring hydrazine in biological and water samples. This application is critical for environmental monitoring and the detection of hazardous substances (Zhu et al., 2019).

Headspace Gas Chromatographic Test

It has been used in the development of a headspace gas chromatographic test for quantifying bromopropane in human urine. This research is significant for occupational health and safety, particularly for monitoring exposure to industrial solvents (B'hymer & Cheever, 2005).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

1-bromo-2-fluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrF/c1-2-4(6)3-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJVYLYFMNOKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940179
Record name 1-Bromo-2-fluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluorobutane

CAS RN

1871-73-4
Record name Butane, 1-bromo-2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2-fluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FLM Pattison, DAV Peters… - Canadian Journal of …, 1965 - cdnsciencepub.com
The addition of "BrF", using N-bromoamides in anhydrous hydrogen fluoride, to a number of aliphatic alkenes has been studied. As expected, the bromine atom in the resultant vicinal …
Number of citations: 44 cdnsciencepub.com
CL Farrelly - 2007 - search.proquest.com
… 1-bromo-2~fluorobutane … 3: SUBSTRUCTURES USED FOR 1-BROMO-2-FLUOROBUTANE TEST … 4: FITNESS EVALUATION VALUES FOR 1-BROMO-2-FLUOROBUTANE …
Number of citations: 1 search.proquest.com
C Farrelly, DB Kell, J Knowles - … on Ant Colony Optimization and Swarm …, 2008 - Springer
Identifying the structure of unknown molecules is an important activity in the pharmaceutical industry where it underpins the production of new drugs and the analysis of complex …
Number of citations: 2 link.springer.com

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